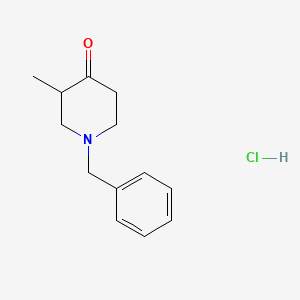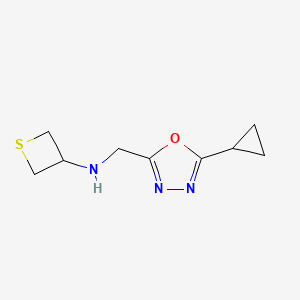
N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
The synthesis of N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . The thietan-3-amine moiety can be introduced through nucleophilic substitution reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dimethylformamide, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Chemistry: The compound is explored for its use in the synthesis of other complex molecules and materials with specific properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with desirable physical and chemical properties.
Mécanisme D'action
The mechanism of action of N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their conformation and function .
Comparaison Avec Des Composés Similaires
N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine can be compared with other similar compounds such as:
- N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)-N-methylmethanamine
- N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)-N-methylpyrrolidin-3-amine
These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties
Propriétés
Formule moléculaire |
C9H13N3OS |
|---|---|
Poids moléculaire |
211.29 g/mol |
Nom IUPAC |
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H13N3OS/c1-2-6(1)9-12-11-8(13-9)3-10-7-4-14-5-7/h6-7,10H,1-5H2 |
Clé InChI |
GWNKKJAJHLKYJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN=C(O2)CNC3CSC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12987741.png)
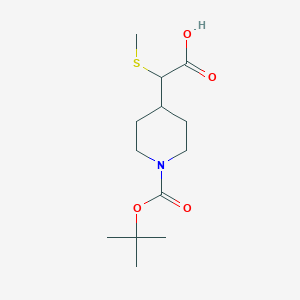
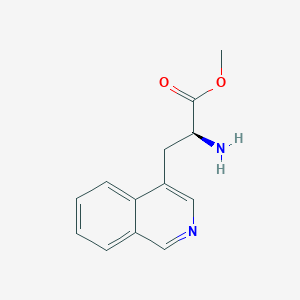
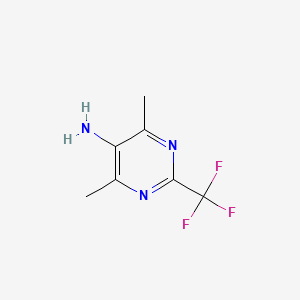
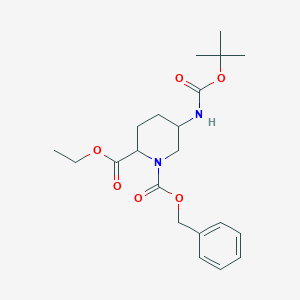
![3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987774.png)
![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)
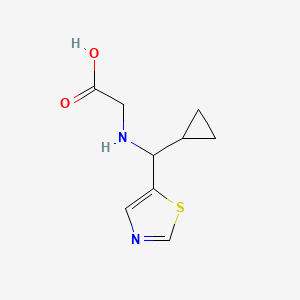

![6-(1-Benzylpyrrolidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12987789.png)
![2,4-Dichloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12987791.png)
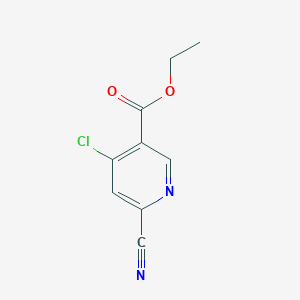
![(1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B12987799.png)
